
XL888
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL888 es un inhibidor de la proteína de choque térmico 90 (HSP90) de molécula pequeña, novedoso y biodisponible por vía oral. La proteína de choque térmico 90 es una chaperona molecular que desempeña un papel crucial en el mantenimiento de la funcionalidad de las proteínas clientes involucradas en la proliferación celular, el ciclo celular y la apoptosis. Al inhibir la proteína de choque térmico 90, this compound induce la degradación de proteínas clientes específicas, lo que lleva al arresto del ciclo celular o a la apoptosis. Este compuesto ha demostrado eficacia en la regresión tumoral en varios modelos de cáncer, incluido el carcinoma gástrico y el melanoma .
Mecanismo De Acción
XL888 ejerce sus efectos inhibiendo la proteína de choque térmico 90, lo que lleva a la degradación de proteínas clientes como ARAF, CRAF, Wee1, Chk1 y cdc2. Esta inhibición se asocia con una disminución de la señalización a través de las vías de la proteína quinasa activada por mitógeno (MAPK), AKT, diana de rapamicina en mamíferos (mTOR) y quinasa NH2 de c-jun (JNK). La inducción de la apoptosis está relacionada con el aumento de la expresión de BIM y la disminución de la expresión de la proteína de supervivencia Mcl-1 .
Análisis Bioquímico
Biochemical Properties
XL888 interacts with the molecular chaperone HSP90 . Many proteins that are dysregulated or mutated in cancer cells rely on HSP90 for their proper folding and activity . Therefore, inhibition of HSP90 by this compound perturbs multiple cellular processes, including mitogenic signaling and cell cycle control .
Cellular Effects
This compound treatment leads to an inhibition of growth, G2-M phase cell-cycle arrest, and the inhibition of cell survival . It also affects mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level by causing the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2 . This leads to decreased MAPK, AKT, mTOR, and JNK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound treatment leads to a marked increase in intratumoral HSP70 expression . The compound is well tolerated, with no significant alterations in body weight observed over the study .
Dosage Effects in Animal Models
In an animal xenograft model of NRAS-mutant melanoma, this compound treatment led to reduced tumor growth and apoptosis induction .
Metabolic Pathways
This compound is involved in the HSP90 metabolic pathway . It interacts with HSP90 and causes the degradation of several enzymes and proteins .
Métodos De Preparación
La síntesis de XL888 implica la formación de enlaces de hidrógeno entre la porción N-®-sec-butilantraniliamida de this compound y el ácido aspártico 93 de la proteína de choque térmico 90. El compuesto se prepara disolviendo 2 miligramos del fármaco en 50 microlitros de dimetilsulfóxido (DMSO) para obtener una concentración de licor madre de 40 miligramos por mililitro . La solubilidad de this compound en DMSO es mayor que 10 milimolares .
Análisis De Reacciones Químicas
XL888 se somete a diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales para la estabilidad y eficacia del compuesto.
Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) y condiciones específicas de temperatura.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados que mantienen la actividad inhibitoria contra la proteína de choque térmico 90.
Aplicaciones Científicas De Investigación
Scientific Research Applications
XL888 has been extensively studied across various domains:
Cancer Biology
- Efficacy Against Tumor Cell Lines : Preclinical studies demonstrate that this compound effectively inhibits the proliferation of multiple human tumor cell lines, including melanoma and gastric carcinoma. Its IC50 values range from 0.1 nM to 45.5 nM across different cancer types .
- Overcoming Drug Resistance : Notably, this compound has shown significant potential in reversing resistance to BRAF inhibitors in melanoma. In studies involving vemurafenib-resistant melanoma cell lines, this compound not only inhibited cell growth but also induced apoptosis more effectively than standard treatments .
Clinical Development
- Combination Therapies : Clinical trials are exploring the use of this compound in combination with other agents like pembrolizumab (a PD-1 inhibitor). Preliminary results suggest that this compound enhances the efficacy of immune checkpoint inhibitors by modulating oncogenic signaling pathways and the tumor microenvironment .
Case Studies and Findings
Several case studies have highlighted the effectiveness of this compound in different contexts:
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties:
Comparación Con Compuestos Similares
XL888 es único entre los inhibidores de la proteína de choque térmico 90 debido a su biodisponibilidad oral y su inhibición selectiva de la proteína de choque térmico 90α y la proteína de choque térmico 90β. Compuestos similares incluyen:
Geldanamicina: Un inhibidor de la proteína de choque térmico 90 más antiguo con importantes problemas de toxicidad.
17-AAG (17-alilamino-17-desmetoxigeldanamicina): Un derivado de la geldanamicina con un perfil de seguridad mejorado pero aún limitado por la toxicidad.
This compound destaca por su eficacia para superar la resistencia a otras terapias contra el cáncer y su potencial para su uso en terapias combinadas.
Actividad Biológica
XL888, a potent inhibitor of heat shock protein 90 (HSP90), has garnered attention in cancer research for its ability to overcome drug resistance, particularly in melanoma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, clinical trials, and mechanistic insights.
This compound functions by inhibiting HSP90, a chaperone protein that stabilizes several client proteins involved in oncogenic signaling pathways. The inhibition of HSP90 leads to the degradation of various signaling mediators, which is crucial for its anticancer effects. Key proteins affected by this compound include:
- PDGFRβ
- COT
- IGFR1
- CRAF
- ARAF
- S6
- Cyclin D1
- AKT
These changes result in the nuclear accumulation of FOXO3a and an increase in BIM expression while downregulating Mcl-1, ultimately leading to apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of vemurafenib-resistant melanoma cell lines. The compound induces apoptosis and cell cycle arrest, primarily affecting the G1 and G2/M phases. For instance:
- Treatment with 300 nM this compound resulted in over 66% apoptosis across various resistant cell lines as evidenced by Annexin-V binding and caspase-3 cleavage assays .
- Long-term colony formation assays showed no signs of colony formation post-treatment, indicating durable cytotoxic effects .
In Vivo Studies
In animal models, this compound has shown significant anti-tumor activity:
- In xenograft models of vemurafenib-resistant melanoma, treatment with this compound resulted in reduced tumor growth and increased apoptosis .
- The degradation of key signaling proteins was also observed in vivo, although the patterns differed from those seen in vitro, highlighting the complexity of drug action within a living organism .
Clinical Trials
This compound has been evaluated in clinical settings alongside other therapies:
- Phase I Trials : A phase I dose escalation trial assessed the combination of this compound with vemurafenib in patients with advanced BRAF V600-mutant melanoma. The maximum tolerated dose (MTD) was determined to be 135 mg twice weekly, with diarrhea noted as a dose-limiting toxicity .
- Combination Therapy : Studies have reported enhanced efficacy when this compound is combined with other treatments. For example, combining this compound with vemurafenib significantly increased apoptosis levels compared to either treatment alone .
Case Study Analysis
A notable case involved a patient with refractory melanoma who exhibited a significant response to the combination therapy of this compound and vemurafenib. Radiologic assessments indicated tumor regression consistent with the biological activity observed in preclinical studies.
Research Findings Summary Table
Propiedades
IUPAC Name |
2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWWAFKVCIILM-LAQKFSSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.